molecular formula C8H5ClN2O2 B2421912 7-chloro-1H-indazole-5-carboxylic acid CAS No. 1031417-54-5

7-chloro-1H-indazole-5-carboxylic acid

Cat. No. B2421912
M. Wt: 196.59
InChI Key: FWEAJWWRFMELBH-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

To a mixture of 7-chloro-1H-indazole-5-carbonitrile (1.36 g, 7.66 mmol) in ethanol (52.5 mL) was added water (17.5 mL) and potassium hydroxide (6.44 g, 115 mmol). The reaction mixture was heated at reflux for 16 hours. The reaction mixture was cooled to room temperature, extracted twice with ethyl ether, acidified the aqueous with 1N hydrochloric acid and the resultant precipitate was filtered to afford 7-chloro-1H-indazole-5-carboxylic acid as a brown solid (900 mg, 60%): −ESI MS (M−H) 195.2.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
52.5 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
6.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]#N)[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[OH2:13].[OH-:14].[K+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:14])=[O:13])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC=1C=C(C=C2C=NNC12)C#N
Name
Quantity
52.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17.5 mL
Type
reactant
Smiles
O
Name
Quantity
6.44 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl ether
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C2C=NNC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.